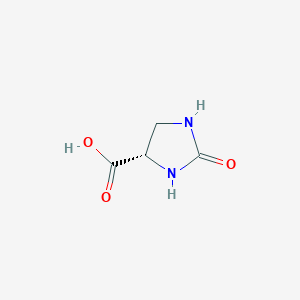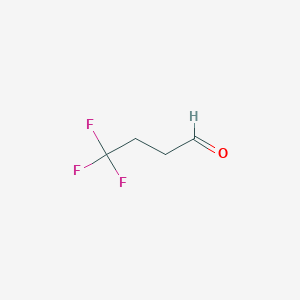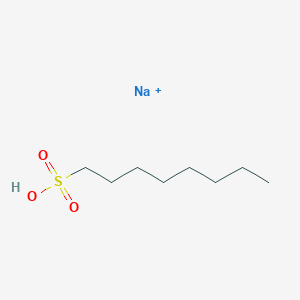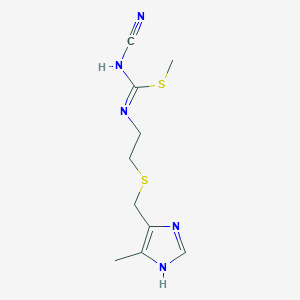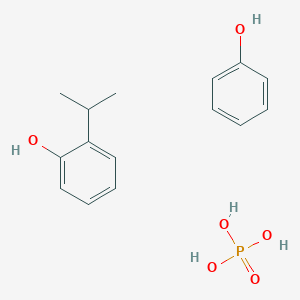
Phenol, isopropylated phenol, phosphorus oxychloride reaction product
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, isopropylated phenol, phosphorus oxychloride reaction product (IPPP) is a flame retardant that is widely used in various industries, including textiles, plastics, and electronics. The synthesis of IPPP involves the reaction between phenol and isopropylated phenol with phosphorus oxychloride.
Mecanismo De Acción
Phenol, isopropylated phenol, phosphorus oxychloride reaction product acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid reacts with the combustible material, creating a protective char layer that prevents further combustion. The mechanism of action of Phenol, isopropylated phenol, phosphorus oxychloride reaction product is similar to other phosphorus-based flame retardants, but Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been found to be more effective in some applications.
Efectos Bioquímicos Y Fisiológicos
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been found to have some negative effects on human health and the environment. It has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). It has also been found to have toxic effects on aquatic organisms and the environment. However, the levels of exposure to Phenol, isopropylated phenol, phosphorus oxychloride reaction product in most applications are low, and the risks to human health and the environment are considered to be relatively low.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has several advantages as a flame retardant, including its effectiveness, low cost, and ease of use. It is also compatible with a wide range of materials, including textiles, plastics, and electronics. However, Phenol, isopropylated phenol, phosphorus oxychloride reaction product has some limitations in lab experiments, including its potential toxicity and its impact on the environment. Researchers need to take these factors into account when using Phenol, isopropylated phenol, phosphorus oxychloride reaction product in lab experiments.
Direcciones Futuras
There are several future directions for research on Phenol, isopropylated phenol, phosphorus oxychloride reaction product. One area of research is the development of new flame retardants that are more effective and less toxic than Phenol, isopropylated phenol, phosphorus oxychloride reaction product. Another area of research is the investigation of the environmental impact of Phenol, isopropylated phenol, phosphorus oxychloride reaction product and other flame retardants. Researchers also need to explore the potential health effects of Phenol, isopropylated phenol, phosphorus oxychloride reaction product and other flame retardants on human health. Finally, there is a need for more research on the applications of Phenol, isopropylated phenol, phosphorus oxychloride reaction product in different industries and the development of new applications for this flame retardant.
Métodos De Síntesis
The synthesis of Phenol, isopropylated phenol, phosphorus oxychloride reaction product involves the reaction between phenol and isopropylated phenol with phosphorus oxychloride. The reaction takes place under controlled conditions, and the resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents. The synthesis of Phenol, isopropylated phenol, phosphorus oxychloride reaction product is a well-established process that has been optimized for industrial production.
Aplicaciones Científicas De Investigación
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been extensively studied for its flame retardant properties. It has been used in various applications, including textiles, plastics, and electronics. The scientific research on Phenol, isopropylated phenol, phosphorus oxychloride reaction product has focused on its effectiveness as a flame retardant and its impact on human health and the environment. Studies have shown that Phenol, isopropylated phenol, phosphorus oxychloride reaction product is effective in reducing the flammability of materials, but it also has some negative effects on human health and the environment.
Propiedades
Número CAS |
68782-95-6 |
|---|---|
Nombre del producto |
Phenol, isopropylated phenol, phosphorus oxychloride reaction product |
Fórmula molecular |
C15H17O4P |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
phenol;phosphoric acid;2-propan-2-ylphenol |
InChI |
InChI=1S/C9H12O.C6H6O.H3O4P/c1-7(2)8-5-3-4-6-9(8)10;7-6-4-2-1-3-5-6;1-5(2,3)4/h3-7,10H,1-2H3;1-5,7H;(H3,1,2,3,4) |
Clave InChI |
LPLPPIFARDQDDL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1O.C1=CC=C(C=C1)O.OP(=O)(O)O |
SMILES canónico |
CC(C)C1=CC=CC=C1O.C1=CC=C(C=C1)O.OP(=O)(O)O |
Otros números CAS |
68782-95-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
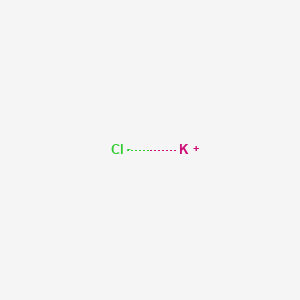
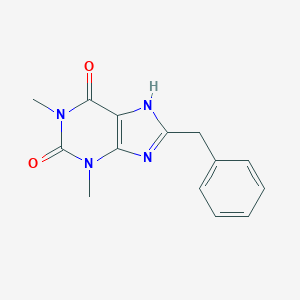
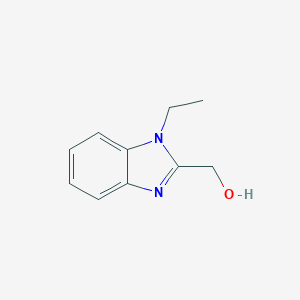
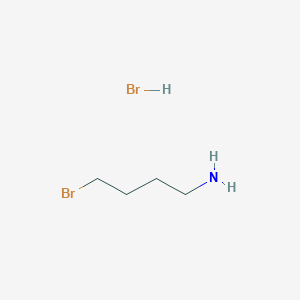
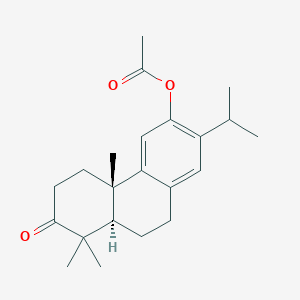
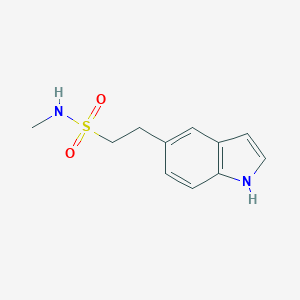
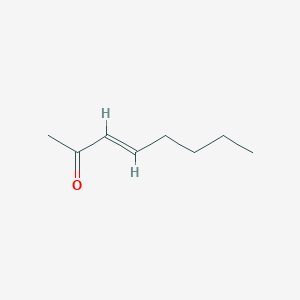
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)
